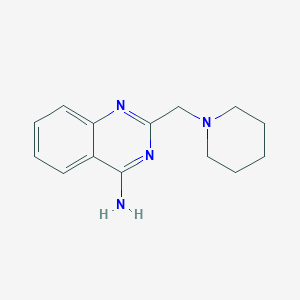

2-(哌啶-1-基甲基)喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Piperidin-1-ylmethyl)quinazolin-4-amine” is a chemical compound with the molecular formula C13H17N5 . It is a powder in physical form . This compound has a molecular weight of 243.31 .

Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes “2-(Piperidin-1-ylmethyl)quinazolin-4-amine”, has been a subject of research due to their broad applications in the biological and pharmaceutical fields . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “2-(Piperidin-1-ylmethyl)quinazolin-4-amine” consists of a six-membered piperidine ring attached to a quinazolin-4-amine group . The InChI code for this compound is 1S/C13H17N5/c14-13-10-3-1-2-4-11 (10)16-12 (17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2, (H2,14,16,17) .Chemical Reactions Analysis

Quinazolinone derivatives have been found to exhibit a broad spectrum of antimicrobial activity . Specifically, certain derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa . The mechanism of action of these compounds often involves the inhibition of various virulence factors .Physical And Chemical Properties Analysis

“2-(Piperidin-1-ylmethyl)quinazolin-4-amine” is a powder in physical form . It has a molecular weight of 243.31 . The compound has a storage temperature of room temperature .科学研究应用

结核病药物发现

2,4-二氨基喹唑啉系列,包括 N-(4-氟苄基)-2-(哌啶-1-基)喹唑啉-4-胺等化合物,已因其对抗结核分枝杆菌的有效性而被探索。其结构的关键元素,例如 4 位的苄胺和 2 位的哌啶,对其效力至关重要。此类化合物对复制和非复制的结核分枝杆菌均表现出杀菌活性,在结核病药物发现中具有作为先导候选物的潜力 (Odingo 等,2014)。

诱导型一氧化氮合酶抑制剂

相关系列,2-取代的 1,2-二氢-4-喹唑啉胺和 4'-氨基螺[哌啶-4,2'(1'H)-喹唑啉]-4'-胺,已显示出对诱导型一氧化氮合酶 (i-NOS) 异构体的有效且选择性抑制。当口服时,这些化合物对动物炎症疾病模型有效,这使得它们对抗炎应用具有重要意义 (Tinker 等,2003)。

抗肿瘤活性

新型 2-(1-取代-哌啶-4-基氨基)喹唑啉衍生物已合成并测试了其对癌细胞系的抗增殖活性。该系列中的某些化合物显示出显着的体内抗肿瘤活性,证明了作为抗肿瘤剂的潜力 (Wang 等,2012)。

杀虫功效

从涉及哌啶的反应中合成的双喹唑啉-4(3H)-酮衍生物已被研究其杀虫功效。这些化合物已显示出有希望的结果,表明在新型杀虫剂的开发中具有潜力 (El-Shahawi 等,2016)。

二肽基肽酶-4 抑制剂用于糖尿病治疗

BI 1356 等化合物,包括哌啶-1-基甲基-喹唑啉-2-基甲基部分,是有效的二肽基肽酶-4 抑制剂。它们正在临床开发中用于治疗 2 型糖尿病,与其他抑制剂相比显示出更强的效力和作用持续时间 (Thomas 等,2008)。

抗高血压药

具有喹唑啉环系的哌啶衍生物已对其抗高血压活性进行了测试。一些化合物在动物模型中表现出强烈的低血压,表明可能用作抗高血压药 (Takai 等,1986)。

CCR4 拮抗剂用于抗炎活性

已报道 2-氨基喹唑啉作为有效的 CCR4 拮抗剂的合成。这些化合物在动物模型中显示出抗炎活性,表明它们在治疗炎症性疾病中的潜力 (Yokoyama 等,2009)。

作用机制

The mechanism of action of “2-(Piperidin-1-ylmethyl)quinazolin-4-amine” and similar compounds often involves the inhibition of various virulence factors . For instance, some compounds have been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production, and impeding twitching motility in Pseudomonas aeruginosa .

未来方向

Research into quinazolinone derivatives, including “2-(Piperidin-1-ylmethyl)quinazolin-4-amine”, is ongoing due to their potential applications in the pharmaceutical industry . Future directions may include the development of new synthesis methods, further investigation into their biological activity, and exploration of their potential as anti-virulence agents .

属性

IUPAC Name |

2-(piperidin-1-ylmethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-14-11-6-2-3-7-12(11)16-13(17-14)10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-10H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQIPYZEXPDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC3=CC=CC=C3C(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-ylmethyl)quinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2669771.png)

![[(6Z,10Z)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B2669774.png)

![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2669784.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2669786.png)

![N-(3-chloro-4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2669791.png)